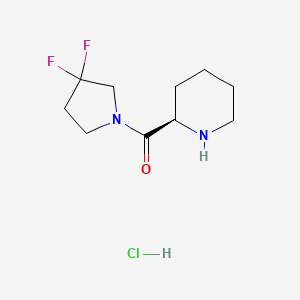
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. The compound exhibits high oral bioavailability and low plasma protein binding, making it a promising candidate for further development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the pyrrolidine and piperidine rings, followed by their functionalization with difluoro groups and the methanone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This leads to improved glucose homeostasis and better control of blood sugar levels in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Saxagliptin: Another DPP-IV inhibitor with distinct pharmacokinetic properties.
Uniqueness
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride stands out due to its high selectivity and potency as a DPP-IV inhibitor. Its unique chemical structure allows for better oral bioavailability and lower plasma protein binding compared to other similar compounds. These properties make it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C10H17ClF2N2O |
|---|---|
Molekulargewicht |
254.70 g/mol |
IUPAC-Name |
(3,3-difluoropyrrolidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m1./s1 |
InChI-Schlüssel |
XLOOPWAQUNIBGH-DDWIOCJRSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
Kanonische SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


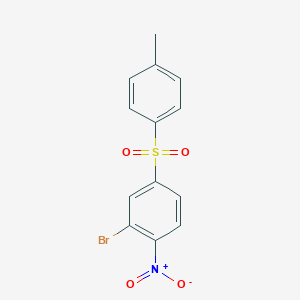
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
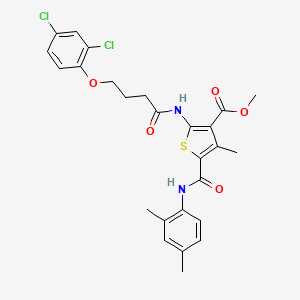
![N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B15089937.png)
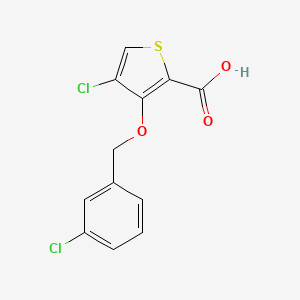
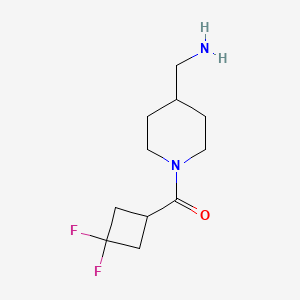

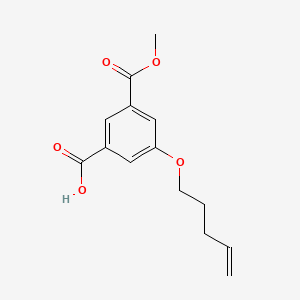
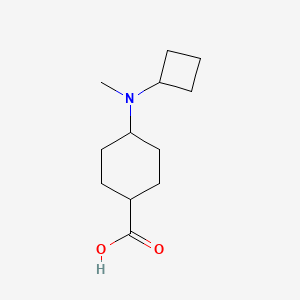
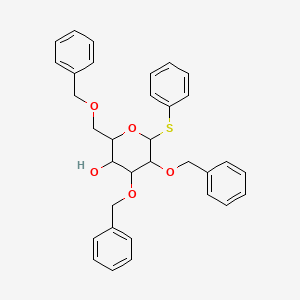
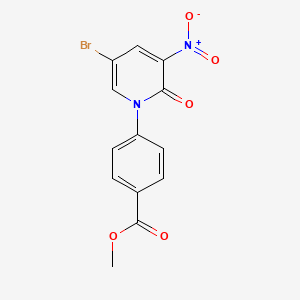
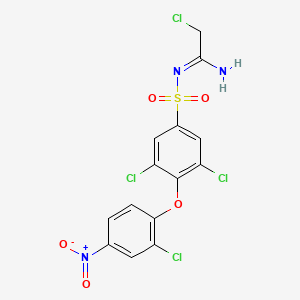
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

